methyl 4-bromo-1H-indole-2-carboxylate
CAS No.: 167479-13-2
Cat. No.: VC20895550
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 167479-13-2 |
---|---|
Molecular Formula | C10H8BrNO2 |
Molecular Weight | 254.08 g/mol |
IUPAC Name | methyl 4-bromo-1H-indole-2-carboxylate |
Standard InChI | InChI=1S/C10H8BrNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 |
Standard InChI Key | DTPOJMDJBBGYFK-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=C(N1)C=CC=C2Br |
Canonical SMILES | COC(=O)C1=CC2=C(N1)C=CC=C2Br |
Introduction
Physical and Chemical Properties
Fundamental Physical Properties
Methyl 4-bromo-1H-indole-2-carboxylate possesses several distinctive physical properties that are crucial for understanding its behavior in various contexts. The compound has a density of approximately 1.6±0.1 g/cm³, indicating it is significantly denser than water . Its boiling point is approximately 386.2±22.0°C at standard atmospheric pressure (760 mmHg), suggesting a high thermal stability . This high boiling point is consistent with the presence of both the indole NH group, capable of hydrogen bonding, and the bromine substituent, which increases molecular weight.
The flash point of the compound is reported to be 187.3±22.3°C, which provides important information for safety considerations during handling and storage . Additionally, the compound has a vapor pressure of approximately 0.0±0.9 mmHg at 25°C, indicating very low volatility at room temperature . The index of refraction is reported as 1.666, which can be useful for analytical identification .
Table 1 below summarizes the key physical properties of methyl 4-bromo-1H-indole-2-carboxylate:
Chemical Reactivity and Structural Characteristics
Synthesis and Production Methods
Synthetic Approaches
The synthesis of methyl 4-bromo-1H-indole-2-carboxylate can be approached through various methods, drawing from established protocols for indole synthesis and functionalization. While the search results don't provide a direct synthesis method specifically for methyl 4-bromo-1H-indole-2-carboxylate, they do offer insights into related synthetic pathways for similar indole derivatives that can be adapted.
One potential synthetic approach involves starting with 4-bromoindole and introducing the carboxylate group at the 2-position. This could be achieved through lithiation at C-2 followed by carboxylation and subsequent esterification with methanol. Alternatively, the synthesis might begin with indole-2-carboxylic acid methyl ester, followed by selective bromination at the 4-position using appropriate brominating agents under controlled conditions.
The search results also mention a photocatalytic approach involving the reaction of indoles with CBr4 in methanol, which enables a C(sp²)-H functionalization/methanolysis sequence. This reaction provides an efficient access to indole 2-carboxylates without requiring pre-installation of protecting or directing groups . While this specific reaction isn't directly described for the synthesis of methyl 4-bromo-1H-indole-2-carboxylate, it represents a modern synthetic approach that could potentially be adapted.
Related Synthetic Methodology
Applications in Research
Role in Medicinal Chemistry
Methyl 4-bromo-1H-indole-2-carboxylate and related indole-2-carboxylic acid derivatives have emerged as significant compounds in medicinal chemistry, particularly in the development of anti-HIV agents. Research has shown that indole-2-carboxylic acid derivatives can function as HIV-1 integrase inhibitors, which are crucial for preventing viral replication . Integrase plays a vital role in the life cycle of HIV-1, and inhibitors targeting this enzyme can effectively impair viral replication.
The search results indicate that indole-2-carboxylic acid was found to inhibit the strand transfer of integrase, with the indole nucleus observed to chelate with two Mg2+ ions within the active site of the enzyme . This finding supports the hypothesis that a carboxyl group at the C2 position of indole enhances metal chelation, which is a critical feature for integrase inhibition. The aromatic moiety of indole-2-carboxylic acid may also interact with the viral DNA in the active region, further contributing to its inhibitory activity .
Structure-Activity Relationships in HIV-1 Integrase Inhibition
Future Research Directions
Expanded Applications in Medicinal Chemistry
While the current research highlights the potential of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, future studies might explore their activity against other biological targets. The indole scaffold is found in numerous bioactive compounds and pharmaceuticals, suggesting that appropriately functionalized derivatives like methyl 4-bromo-1H-indole-2-carboxylate might exhibit activity against a range of biological targets.
Further investigation of the structure-activity relationships could reveal new applications in medicinal chemistry, potentially leading to the development of novel therapeutic agents for various conditions. The metal-chelating properties of the indole-2-carboxylate moiety might also be exploited for interactions with other metalloenzymes or as diagnostic tools.
Advanced Synthetic Methodologies
The development of more efficient and selective methods for the synthesis and functionalization of indole derivatives remains an active area of research. Future studies might focus on developing catalytic methods for selective C-H functionalization of indoles, enabling more direct access to compounds like methyl 4-bromo-1H-indole-2-carboxylate and its derivatives. Additionally, the application of modern synthetic approaches, such as photocatalysis or electrochemical methods, could provide more sustainable and efficient routes to these compounds. The exploration of continuous flow chemistry for the scalable production of these compounds might also be a valuable direction for future research.
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